5-ethyl-2-methylpyridin-3-amine

Organic Chemistry Medicinal Chemistry Building Blocks

5-Ethyl-2-methylpyridin-3-amine (CAS 2384551-35-1) is an organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol. It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position of the pyridine ring.

Molecular Formula C8H12N2
Molecular Weight 136.2
CAS No. 2384551-35-1
Cat. No. B6231230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-2-methylpyridin-3-amine
CAS2384551-35-1
Molecular FormulaC8H12N2
Molecular Weight136.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethyl-2-methylpyridin-3-amine (CAS 2384551-35-1): A Disubstituted 3-Aminopyridine Building Block for Medicinal Chemistry and Organic Synthesis


5-Ethyl-2-methylpyridin-3-amine (CAS 2384551-35-1) is an organic compound with the molecular formula C8H12N2 and a molecular weight of 136.19 g/mol [1]. It is a derivative of pyridine, characterized by the presence of an ethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 3-position of the pyridine ring [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals . Its structural properties, featuring both electron-donating alkyl groups and a reactive amine, enable selective reactivity, making it valuable for constructing complex heterocyclic frameworks .

Why 5-Ethyl-2-methylpyridin-3-amine Cannot Be Simply Substituted by Other 3-Aminopyridines


Generic substitution with other 3-aminopyridines, such as 2-methylpyridin-3-amine (CAS 3430-10-2) or 5-ethyl-2-methylpyridine (CAS 104-90-5), is not viable due to fundamental differences in substitution pattern and resulting physicochemical properties. The specific arrangement of the ethyl group at the 5-position and the methyl group at the 2-position, along with the 3-amino group, confers distinct electronic and steric properties to the pyridine ring . This unique substitution pattern influences the compound's reactivity, particularly in electrophilic aromatic substitution and cross-coupling reactions, as well as its potential interactions with biological targets [1]. For instance, the presence of three electron-donating groups (amino, ethyl, and methyl) activates the ring towards electrophilic attack in a manner not possible with mono-substituted or differently substituted analogs . The predicted pKa of 7.23±0.20 [1] and XLogP3 of 1.4 [1] further differentiate its solubility and permeability profile, which are critical parameters in drug discovery and chemical synthesis, making direct interchange with other aminopyridines without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for 5-Ethyl-2-methylpyridin-3-amine vs. Key Analogs


Molecular Weight and Structural Uniqueness vs. 2-Methylpyridin-3-amine

5-Ethyl-2-methylpyridin-3-amine (C8H12N2) has a molecular weight of 136.19 g/mol, which is 28.05 g/mol higher than the unsubstituted 2-methylpyridin-3-amine (C6H8N2, 108.14 g/mol) . This difference corresponds precisely to the addition of an ethyl group (-C2H5) at the 5-position. This structural modification introduces distinct steric and electronic properties, affecting the compound's behavior in chemical reactions and biological systems. For instance, the increased molecular weight and lipophilicity (predicted XLogP3 of 1.4 for the target compound) [1] can influence membrane permeability and binding affinity, which are critical parameters in drug design. In contrast, 2-methylpyridin-3-amine, lacking the 5-ethyl group, is a simpler, more polar building block with different reactivity profiles .

Organic Chemistry Medicinal Chemistry Building Blocks

Predicted Lipophilicity (XLogP3) Differentiation vs. 2-Methylpyridin-3-amine

The predicted partition coefficient (XLogP3) for 5-ethyl-2-methylpyridin-3-amine is 1.4 [1], indicating a moderate lipophilicity. While an experimentally determined logP for 2-methylpyridin-3-amine is not readily available, its smaller size and lack of an ethyl group suggest it would be more hydrophilic. This difference is critical in medicinal chemistry, where lipophilicity influences membrane permeability, solubility, and metabolic stability. The higher predicted logP of the target compound suggests it may exhibit better passive membrane permeability compared to its simpler analog, a key consideration in drug design. This property is a direct consequence of the 5-ethyl substitution and cannot be replicated by 2-methylpyridin-3-amine.

Medicinal Chemistry ADME Physicochemical Properties

Purity and Availability for Research Procurement vs. 5-Ethyl-2-methylpyridine

5-Ethyl-2-methylpyridin-3-amine is commercially available from multiple suppliers with a typical purity of 95-98% [1]. For instance, Leyan offers the compound at 98% purity , while Enamine supplies it at 95% purity [1]. In contrast, 5-ethyl-2-methylpyridine (CAS 104-90-5), which lacks the 3-amino group, is a different chemical entity with a molecular formula of C8H11N and a molecular weight of 121.18 g/mol . While 5-ethyl-2-methylpyridine is also commercially available, it serves as a flavoring agent and industrial intermediate, not as a functionalized amine building block for drug discovery. The presence of the amino group in the target compound is essential for further derivatization, making it a more versatile and valuable synthetic intermediate for pharmaceutical research.

Chemical Synthesis Procurement Quality Control

Recommended Application Scenarios for 5-Ethyl-2-methylpyridin-3-amine Based on Differential Evidence


Synthesis of Kinase Inhibitors and Other Bioactive Molecules

The unique substitution pattern of 5-ethyl-2-methylpyridin-3-amine, particularly the presence of the 3-amino group and the 5-ethyl group, makes it a valuable building block for synthesizing multisubstituted pyridin-3-amine derivatives, which have been explored as multitargeted protein kinase inhibitors for non-small cell lung cancer (NSCLC) [1]. Its structural features can be leveraged to modulate the electronic and steric properties of the pyridine core, potentially influencing binding affinity and selectivity towards various kinase targets [1]. The compound's predicted lipophilicity (XLogP3 = 1.4) [2] further supports its use in designing molecules with favorable drug-like properties. Procurement of high-purity material (98%) ensures reliable and reproducible results in medicinal chemistry campaigns.

Construction of Complex Heterocyclic Frameworks via Cross-Coupling Reactions

The presence of the reactive 3-amino group, combined with the electron-donating ethyl and methyl substituents, activates the pyridine ring towards electrophilic aromatic substitution and makes it a suitable partner in various cross-coupling reactions [1]. This compound can be used as a versatile intermediate for introducing the 5-ethyl-2-methylpyridin-3-yl moiety into more complex molecular architectures, which is valuable in the development of pharmaceuticals, agrochemicals, and specialty chemicals [2]. Its high purity (95-98%) [2] minimizes side reactions and simplifies purification, improving overall synthetic efficiency and yield in research and development settings.

Development of Ligands for Nicotinic Acetylcholine Receptors (nAChRs)

While direct data for this specific compound is lacking, the 3-aminopyridine scaffold is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs) [1][2]. The unique 5-ethyl and 2-methyl substitution pattern of this compound offers a distinct steric and electronic profile that can be exploited to design novel nAChR ligands with potentially improved selectivity or affinity for specific receptor subtypes. This application scenario is a class-level inference based on the known activity of structurally related 3-pyridylamine derivatives [1][2], and procurement of this specific analog allows researchers to explore SAR around this scaffold.

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